![molecular formula C36H42O10S2 B019994 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol CAS No. 77698-99-8](/img/structure/B19994.png)
2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol
Overview
Description
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol involves the selective protection of hydroxyl groups in the glucose molecule. One notable method for its synthesis includes the use of trimethylsilyl bromide, cobalt(II) bromide, tetrabutylammonium bromide, and a molecular sieve in dichloromethane, facilitating stereoselective α-glucosylation reactions (Koto et al., 1982). Another approach involves the intramolecular displacement reaction using cesium propionate, leading to the formation of an anhydro ring structure from 2,3,4,6-tetra-O-benzyl-D-glucopyranose (Rao & Perlin, 1984).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its tetra-benzyl protected glucose backbone and mesyl groups at the 1 and 5 positions. These structural features are crucial for its reactivity and selectivity in glycosylation reactions. The structural analysis often relies on NMR spectroscopy, which provides insight into its conformational properties and the effects of substituents on its reactivity.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic attacks and intramolecular displacements, which are fundamental for synthesizing complex carbohydrates. For instance, displacement reactions on the 1,5-di-O-sulfonyl derivatives lead to the formation of specific tetrahydrofuran derivatives through nucleophilic attack and elimination processes (Fowler et al., 1993).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are influenced by its protective groups. These properties are essential for determining its suitability in various organic synthesis reactions and purification processes.
Chemical Properties Analysis
The chemical properties, including reactivity towards glycosylation agents, stability under different conditions, and the selective removal of protective groups, are critical for its application in synthesizing glycosidic linkages. The presence of benzyl and mesyl groups allows for selective deprotection and activation steps, facilitating the synthesis of desired glycosides with high yield and selectivity.
Scientific Research Applications
It is a key ingredient in synthesizing piperidine analogs of aldohexoses and aldohexono-1,5-lactone (Kováříková, Ledvina, & Šaman, 1999).
This compound is used in the research of C-beta-D-glucopyranosyl derivatives (Grynkiewicz & BeMiller, 1984).
It is used in the synthesis of 2,3,5-tri-O-benzyl-α-D-ribofuranosylethyne and its derivatives, including α-showdomycin (Aslani-Shotorbani et al., 1981).
2,3,4,6-tetra-O-benzyl-D-glucopyranose is utilized for C-D-glucopyranosyl derivatization in scientific applications (Allevi et al., 1987).
Its reaction with potassium superoxide results in the loss of H-4 and the 5-mesyloxy substituent, leading to enol ether 4 (Rao & Perlin, 1981).
2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl dimethylphosphinothioate is a new synthetic method for aryl D-glucopyranosides and 1-aryl-1-deoxy-D-glucopyranoses (Yamanoi, Fujioka, & Inazu, 1994).
Displacement reactions on 2,3,4,6-tetra-O-benzyl-1,5-di-O-sulfonyl-D-glucitols lead to the synthesis of various organic compounds (Fowler et al., 1993).
2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride reacts with silyl enol ethers and silver(I) trifluoromethanesulphonate to afford D-C-glucopyranosyl derivatives (Allevi et al., 1987).
The synthesized 1,6-thioanhydro-D-glucitol has potential applications in chemical synthesis and drug development (Kuszmann & Sohár, 1976).
Its reaction with cesium propionate leads to almost quantitative conversion into 3,4,6-tri-O-benzyl-1-O-propionyl-2 (Rao & Perlin, 1984).
Mechanism of Action
Target of Action
It is known to be a prominent chemical precursor in the construction of glycopeptide antibiotics .
Mode of Action
The compound is involved in the synthesis of glycopeptide antibiotics such as vancomycin, eremomycin, and teicoplanin . It is also extensively involved in the creation of tumor-associated carbohydrate antigens
Biochemical Pathways
The compound plays a vital role in the biochemical pathways involved in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens . The downstream effects of these pathways include the production of antibiotics and the generation of antigens for immune response.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role as a precursor in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens . These effects contribute to the therapeutic efficacy of the resulting antibiotics and the immune response against tumor cells.
properties
IUPAC Name |
[(2S,3R,4S,5R)-5-methylsulfonyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O10S2/c1-47(37,38)45-28-33(42-24-30-17-9-4-10-18-30)35(43-25-31-19-11-5-12-20-31)36(44-26-32-21-13-6-14-22-32)34(46-48(2,39)40)27-41-23-29-15-7-3-8-16-29/h3-22,33-36H,23-28H2,1-2H3/t33-,34+,35+,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRQUUMTYKKBPW-NJMTUYGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(C(COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453271 | |
Record name | 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77698-99-8 | |
Record name | 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using cesium propionate in reactions with 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol?
A1: Cesium propionate plays a crucial role in dictating the regio- and stereoselectivity of the reaction with this compound []. Unlike other carboxylate salts, cesium propionate facilitates an almost quantitative conversion to 3,4,6-tri-O-benzyl-1-O-propionyl-2,5-anhydro-L-iditol. This selectivity stems from cesium propionate's unique properties, the significant rate differences between competing reactions, and a molecular geometry favoring intramolecular displacement. []
Q2: How does the reaction of this compound differ with potassium superoxide compared to its reaction with cesium propionate?
A2: While cesium propionate leads to cyclization, the reaction with potassium superoxide results in elimination reactions. Specifically, potassium superoxide reacts with this compound, eliminating H-4 and the mesyloxy groups at positions 1 and 5. This leads to the formation of the enol ether 1,3,4,5-tetra-O-benzyl-3-dehydro-2-deoxy-L-threo-hex-2-enitol. [] Interestingly, modifying the substrate by replacing the 1-O-mesyl group with an O-(methoxy)trityl group dramatically alters the reaction pathway, favoring the elimination of a primary proton (H-6) over the secondary proton (H-4). []
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